molecular formula C11H17BrN+ B1223015 Bretylium CAS No. 59-41-6

Bretylium

Número de catálogo B1223015
Número CAS: 59-41-6
Peso molecular: 243.16 g/mol
Clave InChI: AAQOQKQBGPPFNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bretylium is a norepinephrine release inhibitor used for the prophylaxis and therapy of ventricular fibrillation, as well as the treatment of life-threatening ventricular arrhythmias . It blocks the release of noradrenaline from nerve terminals, decreasing output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic .


Synthesis Analysis

Bretylium tosylate may be prepared in a two-step synthesis involving the reaction of 2-bromobenzyl bromide with dimethylamine to produce the intermediate (2-bromobenzyl)-dimethylamine. Further treatment with ethyl p-toluene sulfonate generates the crystalline bretylium tosylate .


Molecular Structure Analysis

Bretylium tosylate crystallizes in space group C2/c with a = 32.6238(4), b = 12.40353(14), c = 9.93864(12) Å, β = 101.4676(10), V = 3941.39(5) Å3 . The molecular formula of Bretylium is C11H17BrN .


Chemical Reactions Analysis

Bretylium is a bromobenzyl quaternary ammonium compound which selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons where it inhibits norepinephrine release by depressing adrenergic nerve terminal excitability .


Physical And Chemical Properties Analysis

Bretylium has a molecular weight of 243.163 Da and a chemical formula of C11H17BrN . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Aplicaciones Científicas De Investigación

  • Neurotransmitter Release Mechanism

    • Bretylium has been found to selectively abolish neurotransmitter release from sympathetic peripheral nerve terminals without necessarily abolishing the nerve terminal action potential. This unique action of bretylium provides an experimental model for studying neurotransmitter dynamics in sympathetic nerves (Brain & Cunnane, 2008).
  • Inhibition of Na,K-ATPase

    • Bretylium, as an organic quaternary amine, inhibits Na,K-ATPase by binding to the extracellular K-site. This action of bretylium suggests its utility in studying the Na pump and its interactions in cellular processes (Helms et al., 2004).
  • Antiarrhythmic Properties

    • Bretylium has been historically used for the treatment of ventricular tachycardia and fibrillation due to its antiarrhythmic properties. Its re-introduction into the market underscores its continuing relevance in cardiac arrhythmia management research (Thind et al., 2020).
  • Cardiac Restitution and Fibrillation Prevention

    • The drug's action in flattening restitution curves in cardiac tissues presents an interesting avenue for developing antifibrillatory agents and studying the mechanisms of ventricular fibrillation (Garfinkel et al., 2000).
  • Study of Degenerating Sympathetic Nerves

    • Bretylium's interaction with degenerating sympathetic nerves, particularly in terms of uptake and retention, offers insights into nerve degeneration processes and potential therapeutic targets (Almgren & Lundberg, 2009).
  • Cardiac Resuscitation Research

    • Research on bretylium's role in cardiac resuscitation, particularly in ventricular tachycardia/ventricular fibrillation therapy, highlights ongoing questions about its application in emergency medicine (Somberg & Molnar, 2020).
  • Bretylium's Crystal Structure

    • Analysis of bretylium tosylate's crystal structure contributes to the understanding of its chemical properties and potential applications in pharmacology and materials science (Wheatley et al., 2018).
  • Bretylium Uptake Mechanism in Sympathetic Nerves

    • Studies on the uptake mechanism of bretylium in sympathetic nerves elucidate its pharmacodynamics and the role of various inhibitors in modulating its effects (Ross & Gosztonyi, 2004).
  • Use in Neuro-ectodermal Tumor Therapy

    • Bretylium's relation to compounds used in the treatment of neuro-ectodermal tumors highlights its significance in developing targeted radiotherapeutic agents (Giammarile et al., 2008).
  • Adrenergic Nerve Blocking Action

    • Investigating the adrenergic nerve blocking action of bretylium provides insights into its effects on nerve terminals and potential applications in neurological disorders (Haeusler et al., 2005).
  • Drug Interaction Studies

    • Understanding the interactions of bretylium with other drugs, especially in the context of antiarrhythmic therapy, is crucial for safe and effective clinical use (Yamreudeewong et al., 2003).

Safety And Hazards

Bretylium is primarily excreted via kidneys, necessitating dosage modification in patients with impaired renal function . Hypotension is the most commonly observed adverse reaction to bretylium tosylate .

Direcciones Futuras

Bretylium was used in emergency medicine, cardiology, and other specialties throughout the 1980s-1990s for the acute management of ventricular tachycardia and ventricular fibrillation refractory to other first-line treatments . It is also used in physiological and pharmacological research as an inhibitor of sympathetic transmission .

Propiedades

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQOQKQBGPPFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3170-72-7 (bromide), 61-75-6 (tosylate salt/solvate)
Record name Bretylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046958
Record name Bretylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, 1.54e-04 g/L
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bretylium inhibits norepinephrine release by depressing adrenergic nerve terminal excitability. The mechanisms of the antifibrillatory and antiarrhythmic actions of bretylium are not established. In efforts to define these mechanisms, the following electrophysiologic actions of bretylium have been demonstrated in animal experiments: increase in ventricular fibrillation threshold, increase in action potential duration and effective refractory period without changes in heart rate, little effect on the rate of rise or amplitude of the cardiac action potential (Phase 0) or in resting membrane potential (Phase 4) in normal myocardium, decrease in the disparity in action potential duration between normal and infarcted regions, and increase in impulse formation and spontaneous firing rate of pacemaker tissue as well as increase ventricular conduction velocity.
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bretylium

CAS RN

59-41-6
Record name Bretylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bretylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bretylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRETYLIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZR75EQ2KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bretylium
Reactant of Route 2
Reactant of Route 2
Bretylium
Reactant of Route 3
Bretylium
Reactant of Route 4
Bretylium
Reactant of Route 5
Bretylium
Reactant of Route 6
Bretylium

Citations

For This Compound
13,900
Citations
J Koch-Weser - New England Journal of Medicine, 1979 - Mass Medical Soc
BRETYLIUM tosylate (Bretylol) is a bromobenzyl quaternary ammonium compound (Fig. 1). In the fifties bretylium was shown to inhibit release of norepinephrine from adrenergic nerve …
Number of citations: 141 www.nejm.org
WG Rapeport - Clinical pharmacokinetics, 1985 - Springer
… Bretylium is a class III antiarrhythmic agent which is used for … Approximately 75% of a bretylium dose is absorbed within 24 … Bretylium is negligibly bound to plasma proteins (1–6%). …
Number of citations: 20 link.springer.com
AF Green - British Journal of Clinical Pharmacology, 1982 - ncbi.nlm.nih.gov
… a better adrenergic neurone blocking agent than either bretylium or guanethidine. The first distinction is that guanethidine, in contrast to bretylium, causes a fairly rapid depletion of …
Number of citations: 14 www.ncbi.nlm.nih.gov
A McCoubrey - Journal of Pharmacy and Pharmacology, 1962 - Wiley Online Library
… higher concentrations of bretylium than the other tissues examined. If the bretylium in the … reactions if the possibility is envisaged that bretylium is a drug with relatively non-specific …
Number of citations: 17 onlinelibrary.wiley.com
ALA Boura, AF GREEN - British Journal of Pharmacology and …, 1959 - Wiley Online Library
Bretylium caused a specific and lasting depression of many … In the presence of bretylium the effects of adrenaline and … of bretylium, whereas the phrenic nerve of the rat was not. …
Number of citations: 474 bpspubs.onlinelibrary.wiley.com
MB Bacaner - The American journal of cardiology, 1968 - Elsevier
… In addition, bretylium had a stabilizing effect on ventricular rhythmicity, and induced … In contrast to the other antiarrhythmic agents bretylium was positively inotropic. Bretylium given after …
Number of citations: 160 www.sciencedirect.com
CK Bryan, MH Darby - American Journal of Hospital Pharmacy, 1979 - academic.oup.com
… Quinidine and procainamide may potentiate the hypotensive effects of bretylium. Bretylium will aggravate digitalis-induced arrhythmias. Bretylium's use in resistant ventricular …
Number of citations: 12 academic.oup.com
BB Brodie, CC Chang, E Costa - British Journal of Pharmacology …, 1965 - ncbi.nlm.nih.gov
… of bretylium, it was of interest to determine whether it would affect the uptake of bretylium. As … /kg) reduced by about 30% the uptake of bretylium by rat heart and spleen but did not affect …
Number of citations: 107 www.ncbi.nlm.nih.gov
ER Garrett, JR Green Jr, M Bialer - Biopharmaceutics & Drug …, 1982 - Wiley Online Library
… ' range as bretylium cation which is 0.59 the weight of bretylium … The clot accounted for less than 1 per cent of bretylium that … - ' intervals for 0-150ng bretylium cation/ml of the final plasma …
Number of citations: 14 onlinelibrary.wiley.com
E Patterson, BR Lucchesi - 1983 - deepblue.lib.umich.edu
… effects of bretylium and assessed the relative importance of myocardium us serum drug concentrations in 32 dogs after they received rapid infusions of bretylium (6 mg/kg or 2 mg/kg) or …
Number of citations: 25 deepblue.lib.umich.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.